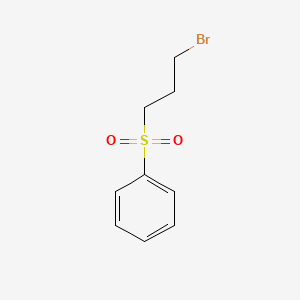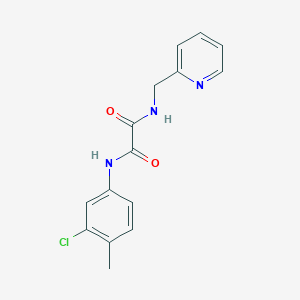![molecular formula C19H19ClN2O3 B2477036 3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione CAS No. 313271-14-6](/img/structure/B2477036.png)
3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles that has gained great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization, which can lead to a wide range of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the nature and position of substituents on the ring .科学的研究の応用
Molecular Structure and Synthesis
- The study of the molecular and crystal structure of related pyrrolidine derivatives offers insights into their three-dimensional arrangements, showcasing how these compounds form orthorhombic crystals with interesting intramolecular hydrogen bonding. This structural information is critical for understanding the physical properties and reactivity of these compounds (Ratajczak-Sitarz et al., 1990).
- The acylation of pyrrolidine-2,4-diones represents a synthesis method for 3-acyltetramic acids, which are important intermediates in the production of various pharmacologically active compounds. This process involves the use of Lewis acids and highlights the versatility of pyrrolidine-2,4-diones in synthetic chemistry (Jones et al., 1990).
Chemical Reactivity and Derivatives
- A multicomponent synthesis approach for 3,4-disubstituted N-aminopyrrolidine-2,5-diones has been described, showcasing the compound's utility in generating structurally diverse derivatives. This process highlights the compound's potential for creating a wide range of chemical entities with varying biological activities (Adib et al., 2011).
Potential Biological Activities
- New N-Mannich bases derived from pyrrolidine-2,5-diones, including chlorophenyl derivatives, have been synthesized and evaluated for their anticonvulsant properties. This research underscores the potential of these compounds in developing new therapeutic agents for epilepsy and related disorders (Kamiński et al., 2013).
- The synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, starting from a chlorophenyl derivative, has been explored for antifungal activities. Such studies contribute to the identification of new antifungal agents and expand the application of pyrrolidine derivatives in antimicrobial research (Ibrahim et al., 2008).
作用機序
The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. For example, some 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
将来の方向性
特性
IUPAC Name |
3-(4-chloroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-11-25-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(20)4-6-14/h3-10,17,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUIONKQPFBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

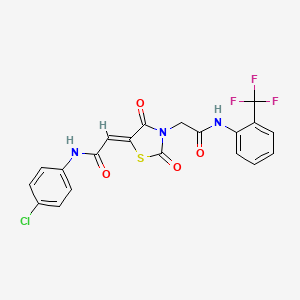
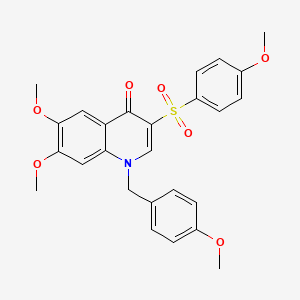
![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)
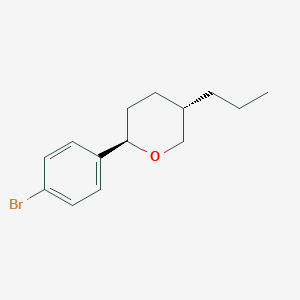

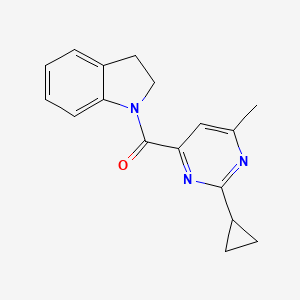
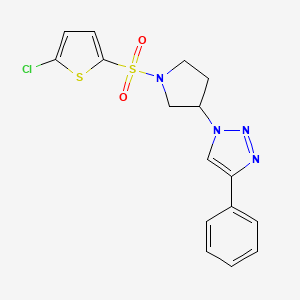


![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)
![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)
